molecular formula C21H25BrN6 B11097267 N~4~-(4-bromophenyl)-N~6~-(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4,6-triamine

N~4~-(4-bromophenyl)-N~6~-(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B11097267
M. Wt: 441.4 g/mol
InChI Key: UEZDLLXHNVPQTC-UHFFFAOYSA-N
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Description

N-[4-(4-BROMOANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-(2,5-DIMETHYLPHENYL)AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with bromoaniline, diethylamino, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-BROMOANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-(2,5-DIMETHYLPHENYL)AMINE typically involves multiple steps, starting with the preparation of the triazine core The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-BROMOANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-(2,5-DIMETHYLPHENYL)AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the bromo group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[4-(4-BROMOANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-(2,5-DIMETHYLPHENYL)AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-BROMOANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-(2,5-DIMETHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N,N-dimethylaniline: A simpler analogue with similar functional groups.

    Diethylhexyl butamido triazone: Another triazine derivative with different substituents.

Uniqueness

N-[4-(4-BROMOANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-(2,5-DIMETHYLPHENYL)AMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H25BrN6

Molecular Weight

441.4 g/mol

IUPAC Name

6-N-(4-bromophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H25BrN6/c1-5-28(6-2)21-26-19(23-17-11-9-16(22)10-12-17)25-20(27-21)24-18-13-14(3)7-8-15(18)4/h7-13H,5-6H2,1-4H3,(H2,23,24,25,26,27)

InChI Key

UEZDLLXHNVPQTC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)C)C)NC3=CC=C(C=C3)Br

Origin of Product

United States

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